molecular formula C16H14N2O5S B108686 Febuxostat (67m-4) CAS No. 407582-49-4

Febuxostat (67m-4)

Cat. No.: B108686
CAS No.: 407582-49-4
M. Wt: 346.4 g/mol
InChI Key: LCBACLAPKJRMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Febuxostat (chemical name: 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid) is a non-purine selective xanthine oxidase (XO) inhibitor approved for managing hyperuricemia and gout . It inhibits XO, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid (UA), thereby reducing serum urate levels. Febuxostat is metabolized primarily via uridine diphosphate glucuronosyltransferase (UGT) enzymes to its acylglucuronide metabolite and, to a lesser extent, via cytochrome P450 enzymes to three active oxidative metabolites: 67M-1, 67M-2, and 67M-4 . Among these, 67M-4 is pharmacologically active, contributing to sustained UA-lowering effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of febuxostat involves several key steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and thioacetamide.

    Intermediate Formation: These starting materials react in hydrochloric acid solution to form 4-hydroxythiobenzamide.

    Further Reactions: 4-hydroxythiobenzamide reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

    Formylation: The intermediate undergoes formylation with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid to yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

    Final Steps: The compound is then reacted with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

Industrial Production Methods

Industrial production of febuxostat follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Febuxostat undergoes various chemical reactions, including:

    Oxidation: Febuxostat can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the nitrile group in febuxostat.

    Substitution: Substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of febuxostat.

Scientific Research Applications

Febuxostat has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study xanthine oxidase inhibition and its effects on uric acid production.

    Biology: Febuxostat is used in biological studies to understand its impact on cellular metabolism and enzyme activity.

    Medicine: Clinically, febuxostat is used to manage chronic gout and hyperuricemia. .

    Industry: In the pharmaceutical industry, febuxostat is a key ingredient in medications for gout management.

Mechanism of Action

Febuxostat works by selectively inhibiting xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels. This helps prevent the formation of uric acid crystals in joints, which is the primary cause of gout .

Comparison with Similar Compounds

Allopurinol

Parameter Febuxostat (67M-4) Allopurinol
Mechanism Non-purine, selective XO inhibitor Purine analog, non-selective XO inhibitor
Efficacy Superior UA reduction (64% at 80 mg/day) Moderate UA reduction (40–50% at 300 mg/day)
Renal Outcomes Improves eGFR, reduces SCr/BUN Limited renal benefits; contraindicated in severe CKD
Safety Higher gout flare risk at high doses (55% at 120 mg) HLA-B*5801-associated hypersensitivity
Metabolism Hepatic (CYP450/UGT); renal excretion <6% Renal excretion (oxypurinol accumulation in CKD)

Key Findings :

  • Febuxostat outperforms allopurinol in UA reduction (80 mg vs. 300 mg: 64% vs. 50%) .
  • Meta-analyses show febuxostat improves eGFR by 3.2 mL/min/1.73 m² compared to allopurinol in chronic kidney disease (CKD) patients .
  • Allopurinol carries higher hypersensitivity risks (e.g., Stevens-Johnson syndrome) in HLA-B*5801-positive populations .

Topiroxostat

Parameter Febuxostat (67M-4) Topiroxostat
Structure Thiazole-carboxylic acid core Pyridine-triazole hybrid
IC50 (XO Inhibition) 3.5 nM 3.0 nM
Renal Protection Reduces proteinuria incidence (HR 0.78 vs. topiroxostat) Comparable eGFR preservation
Cardiovascular (CV) Risk Associated with CV risk pathways distinct from topiroxostat No CV risk signals

Key Findings :

  • Both drugs achieve near-complete UA suppression, but febuxostat reduces proteinuria risk by 22% in real-world cohorts .
  • Topiroxostat lacks the CV risk signals observed with febuxostat, which modulates pathways akin to FDA-labeled CV-risk drugs .

Structural Analogs and Derivatives

A. CI/CII Class Derivatives (Thiazole-to-Pyrrole Replacement)

  • Compound 6f : IC50 = 4.2 nM (vs. febuxostat’s 3.5 nM); comparable aromatic interactions with XO’s Phe914/Phe1009 .
  • 45u : Retains π-π interactions with Phe649; elevates UA plasma levels in vivo at 5 mg/kg .

B. Selenazole Derivatives

  • SF1114 : Selenium substitution enhances XO inhibition (IC50 = 2.8 nM) but reduces solubility (DMSO required) .

C. Tetrazole-Based Analogs (46a-w Series)

  • 46s/46v : IC50 = 31–45 nM; electron-withdrawing groups at R1 improve hydrophobic binding .

Metabolism and Excretion

  • Febuxostat : Plasma half-life = 4–9 hours; 67M-4 contributes to prolonged activity. Renal clearance accounts for <6% of excretion, minimizing CKD impact .
  • Allopurinol: Oxypurinol (active metabolite) accumulates in renal impairment, increasing toxicity risks .

Renal and Hepatic Adjustments

Parameter Febuxostat (67M-4) Allopurinol
Renal Impairment No dose adjustment needed Contraindicated in CrCl <30 mL/min
Hepatic Impairment Moderate-severe impairment increases AUC by 1.5-fold Limited data; caution advised

Clinical Implications and Controversies

  • CV Risk : Febuxostat’s association with CV events (e.g., CARES trial) contrasts with topiroxostat’s neutral profile .
  • Renal Outcomes: Febuxostat’s eGFR benefits in CKD highlight its advantage over allopurinol, particularly in comorbid populations .

Biological Activity

Febuxostat, also known as 67M-4, is a selective xanthine oxidase inhibitor primarily used for the management of hyperuricemia and chronic gout. Recent studies have expanded its profile to include antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of febuxostat, focusing on its pharmacodynamics, efficacy in treating gout and hyperuricemia, and emerging antibacterial effects.

Febuxostat operates by inhibiting xanthine oxidase (XOR), an enzyme involved in the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition leads to a significant reduction in serum urate levels. Unlike allopurinol, febuxostat binds more effectively to both the oxidized and reduced forms of XOR, resulting in a more stable enzyme-inhibitor complex .

Key Mechanisms:

  • Selective Inhibition : Febuxostat selectively inhibits XOR and xanthine dehydrogenase, which helps reduce oxidative stress by decreasing reactive oxygen species (ROS) production .
  • Metabolism : Febuxostat is metabolized in the liver through UDP-glucuronosyltransferase and cytochrome P450 enzymes, producing active metabolites 67M-1, 67M-2, and 67M-4 that also contribute to its therapeutic effects .

Efficacy in Gout Management

Clinical trials have demonstrated febuxostat's efficacy in lowering serum urate levels in patients with hyperuricemia and gout. A review of multiple studies shows that febuxostat effectively maintains serum urate levels below 6 mg/dL, with a favorable safety profile compared to allopurinol .

Clinical Findings:

  • Dosage and Results : In a five-year study involving 116 subjects, 93% maintained serum urate levels below 6.0 mg/dL with various dosages of febuxostat (40-120 mg daily). The study also noted significant reductions in gout flares and resolution of tophi in many patients .
  • Adverse Effects : The most common side effects included liver function abnormalities, gastrointestinal symptoms, and headaches. However, these were generally mild and transient .

Antibacterial Activity Against Mycobacterium tuberculosis

Recent research has uncovered febuxostat's potential as an antibacterial agent against Mtb. Studies indicate that febuxostat significantly inhibits mycobacterial growth in vitro and in vivo.

Key Findings:

  • In Vitro Studies : Febuxostat demonstrated a concentration-dependent bactericidal effect on Mtb with minimal impact on host cell viability. The minimum inhibitory concentration (MIC) for effective bacterial growth suppression was established through various assays .
  • In Vivo Efficacy : In murine models of tuberculosis, febuxostat treatment resulted in reduced bacterial loads in the lungs and spleen without exacerbating lung inflammation. This suggests that febuxostat may be a promising candidate for tuberculosis treatment, particularly given the current challenges in antibiotic resistance .

Summary of Research Findings

The following table summarizes key research findings related to febuxostat's biological activity:

StudyFocusFindings
Becker et al. (2004)PharmacokineticsEstablished dose-response relationship; effective at lowering serum urate levels .
Sanchez-Lozada et al. (2008)Metabolic SyndromeFebuxostat reduced blood pressure and serum urate levels in high-fructose diet rats .
Recent Study (2022)Antibacterial ActivitySignificant inhibition of Mtb growth; effective in murine models without adverse effects on host cells .

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Febuxostat in hyperuricemia management?

Q. What experimental protocols are recommended for assessing Febuxostat’s pharmacokinetics in preclinical models?

Standard protocols involve administering Febuxostat orally to animal models (e.g., rodents) and collecting plasma samples at timed intervals. Bioanalytical methods like HPLC-MS/MS (as in ) are critical for quantifying Febuxostat concentrations. Key parameters include bioavailability, half-life (t½t_{½}), and area under the curve (AUC). Validation requires calibration curves spanning 20–10,015 ng/mL in plasma matrices, with precision (CV ≤15%) and accuracy (85–115%) checks .

Q. How do researchers address inter-individual variability in Febuxostat’s efficacy in clinical cohorts?

Stratified randomization in trial design (e.g., by renal function or baseline uric acid levels) minimizes confounding. Post hoc subgroup analyses in trials like EXCEL or CLEAR studies isolate variables such as age, comorbidities, or concomitant medications. Statistical adjustments (e.g., multivariate regression) account for covariates affecting urate-lowering response .

Advanced Research Questions

Q. What methodological challenges arise in reconciling contradictory outcomes between Febuxostat cardiovascular safety trials?

Discrepancies between the CARES trial (increased cardiovascular mortality) and FAST trial (no significant risk) highlight confounding factors like patient demographics (e.g., pre-existing CVD), trial duration, and endpoint definitions. Researchers must conduct meta-analyses with pooled data, adjusting for heterogeneity via tools like I² statistics. Sensitivity analyses should exclude high-risk subgroups to isolate Febuxostat-specific effects .

Q. How can in vitro-in vivo extrapolation (IVIVE) models optimize Febuxostat dosing regimens for novel applications (e.g., renal impairment)?

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolic data (e.g., CYP450 inhibition profiles) with patient-specific parameters (e.g., glomerular filtration rate). Validation requires comparative plasma concentration-time curves from clinical studies in renally impaired cohorts. Adjustments for protein binding and non-linear kinetics are critical to avoid toxicity .

Q. What advanced analytical techniques improve detection limits in Febuxostat bioequivalence studies?

High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) enhances specificity in low-concentration matrices (e.g., synovial fluid). Method validation should include matrix effect assessments (e.g., ion suppression/enhancement) and stability testing under freeze-thaw cycles. Cross-validation with legacy HPLC methods ensures reproducibility .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing Febuxostat’s dose-response relationships in longitudinal studies?

Mixed-effects models (e.g., nonlinear mixed-effects modeling, NONMEM) account for repeated measures and missing data. Covariate analysis identifies predictors of response (e.g., baseline XO activity). Sensitivity testing via bootstrapping or Monte Carlo simulations quantifies uncertainty in parameter estimates .

Q. How should researchers handle outliers in Febuxostat pharmacokinetic datasets?

Apply robust statistical methods like Tukey’s fences or Mahalanobis distance to identify outliers. Justify exclusion/inclusion based on mechanistic plausibility (e.g., pharmacokinetic sampling errors vs. true metabolic anomalies). Transparent reporting in supplementary materials is essential for reproducibility .

Q. Ethical & Methodological Considerations

Q. What ethical safeguards are critical in designing Febuxostat trials involving vulnerable populations (e.g., elderly patients)?

Protocols must include independent ethics committee review, informed consent tailored to cognitive capacity, and stringent monitoring for adverse events (e.g., hepatic toxicity). Data safety boards should predefine stopping rules based on ALT/AST elevations ≥3× ULN .

Q. How can researchers ensure reproducibility in Febuxostat’s enzyme inhibition assays?

Standardize assay conditions (pH 7.4, 37°C) and validate XO activity with positive controls (e.g., allopurinol). Report intra- and inter-assay CVs, and deposit raw data in repositories like Figshare or Zenodo for independent verification .

Properties

IUPAC Name

2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBACLAPKJRMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148050
Record name 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407582-49-4
Record name 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407582-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febuxostat (67m-4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Febuxostat (67m-4)
Reactant of Route 2
Febuxostat (67m-4)
Reactant of Route 3
Febuxostat (67m-4)
Reactant of Route 4
Febuxostat (67m-4)
Reactant of Route 5
Febuxostat (67m-4)
Reactant of Route 6
Reactant of Route 6
Febuxostat (67m-4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.